REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([CH2:8][NH:9][C:10]([CH:12]2[CH2:15][CH2:14][CH2:13]2)=O)=[N:6][N:5]=[CH:4][NH:3]1>P(Cl)(Cl)(Cl)=O>[CH:12]1([C:10]2[N:6]3[C:7]([C:2](=[O:1])[NH:3][CH:4]=[N:5]3)=[CH:8][N:9]=2)[CH2:15][CH2:14][CH2:13]1
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Name
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|
Quantity
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1.33 g
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Type
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reactant
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Smiles
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O=C1NC=NN=C1CNC(=O)C1CCC1
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated for 2 h
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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then concentrated in vacuo
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Type
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CUSTOM
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Details
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quenched with 2 M NH3 in ispropanol (i-PrOH) until slightly basic
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Type
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CUSTOM
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Details
|
This crude reaction mixture
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Type
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CONCENTRATION
|
Details
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was concentrated in vacuo
|
Type
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CUSTOM
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Details
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was partitioned between CH2Cl2 and H2O
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Type
|
CUSTOM
|
Details
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separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with CH2Cl2 (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic fractions were dried over sodium sulfate (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography on silica gel [eluting with 5% MeOH in CH2Cl2]
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Name
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|
Type
|
product
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Smiles
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C1(CCC1)C1=NC=C2C(NC=NN21)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |